molecular formula C20H30O3 B163507 (+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid CAS No. 99217-78-4

(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid

Cat. No. B163507
CAS RN: 99217-78-4
M. Wt: 318.4 g/mol
InChI Key: IDEHSDHMEMMYIR-WSAGHCNZSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental analysis .

Scientific Research Applications

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. Material safety data sheets (MSDS) provide information on hazards, handling procedures, and safety precautions .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, or ways in which the synthesis or use of the compound could be improved .

properties

IUPAC Name

(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-WSAGHCNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Reactant of Route 2
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Reactant of Route 3
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Reactant of Route 4
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Reactant of Route 5
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Reactant of Route 6
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid

Q & A

Q1: What are the primary sources of 11-HEPE?

A1: 11-HEPE is primarily generated from the omega-3 fatty acid, EPA. This conversion is mediated by enzymes like lipoxygenases (LOX), particularly 12/15-LOX. [, ] While 11-HEPE is found naturally in limited amounts, dietary supplementation with EPA, commonly found in oily fish, can increase its production within the body.

Q2: How does 11-HEPE influence inflammation resolution?

A2: Research suggests that 11-HEPE, along with other specialized pro-resolving mediators (SPMs), plays a crucial role in actively resolving inflammation rather than merely inhibiting its initiation. [] While the precise mechanisms are still under investigation, some studies indicate that 11-HEPE may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. [] These receptors regulate gene expression involved in inflammation, lipid metabolism, and cellular differentiation.

Q3: Does genetic background affect an individual's response to EPA supplementation in terms of 11-HEPE production?

A3: Yes, research indicates that individuals carrying the APOE4 genotype, a genetic risk factor for various inflammatory conditions, exhibit a greater increase in plasma 11-HEPE levels following high-dose EPA and DHA supplementation for 12 months. [] This suggests that genetic factors can influence the body's ability to generate bioactive metabolites like 11-HEPE from dietary omega-3 fatty acids.

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